molecular formula C27H24N2O3S2 B4772648 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4772648
M. Wt: 488.6 g/mol
InChI Key: YGOJFTIVHPUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide, also known as BMS-345541, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BMS-345541 belongs to the class of compounds known as IKK inhibitors, which are known to inhibit the activity of the IKK complex. The IKK complex plays a critical role in the activation of the NF-κB pathway, which is involved in the regulation of inflammation, cell proliferation, and cell survival.

Mechanism of Action

4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide inhibits the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. Inhibition of the NF-κB pathway has been shown to have implications in the treatment of cancer, autoimmune diseases, and neurodegenerative diseases.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the IKK complex, leading to the suppression of NF-κB activation. This has been found to have implications in the regulation of inflammation, cell proliferation, and cell survival. 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been used to investigate the role of the NF-κB pathway in cancer, autoimmune diseases, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide in lab experiments is its specificity for the IKK complex. This allows for the inhibition of the NF-κB pathway without affecting other signaling pathways. However, a limitation of using 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the use of 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide in scientific research. One area of interest is the role of the NF-κB pathway in cancer. 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been shown to have potential as a therapeutic agent in the treatment of various types of cancer. Another area of interest is the role of the NF-κB pathway in autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been shown to have potential as a therapeutic agent in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Finally, the role of the NF-κB pathway in neurodegenerative diseases is an area of interest for future research. 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been shown to have potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been widely used in scientific research as a tool to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activity of the IKK complex, leading to the suppression of NF-κB activation. This has been found to have implications in the regulation of inflammation, cell proliferation, and cell survival. 4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide has been used to investigate the role of the NF-κB pathway in cancer, autoimmune diseases, and neurodegenerative diseases.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S2/c1-34(31,32)29(20-21-10-4-2-5-11-21)23-18-16-22(17-19-23)27(30)28-25-14-8-9-15-26(25)33-24-12-6-3-7-13-24/h2-19H,20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOJFTIVHPUWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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